
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is a complex organic compound with a unique structure that combines lithium with an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline typically involves the reaction of N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline with a lithium reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism by which lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The lithium ion may play a role in modulating the activity of enzymes and receptors, while the aniline derivative may interact with cellular components. These interactions can lead to various biochemical and physiological effects.
相似化合物的比较
Similar Compounds
N,N-dimethylaniline: A simpler aniline derivative without the lithium component.
N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline: The parent compound without lithium.
Lithium anilide: A lithium salt of aniline.
Uniqueness
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is unique due to the presence of both lithium and the complex aniline derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
290357-14-1 |
|---|---|
分子式 |
C20H26LiN |
分子量 |
287.4 g/mol |
IUPAC 名称 |
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline |
InChI |
InChI=1S/C20H26N.Li/c1-5-16(2)15-20(17-9-7-6-8-10-17)18-11-13-19(14-12-18)21(3)4;/h6-14,16H,5,15H2,1-4H3;/q-1;+1 |
InChI 键 |
SBLIKSPMKPPBSM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



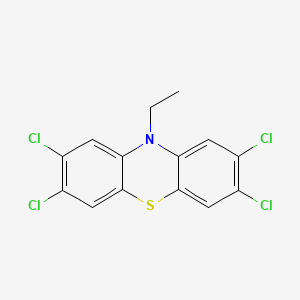
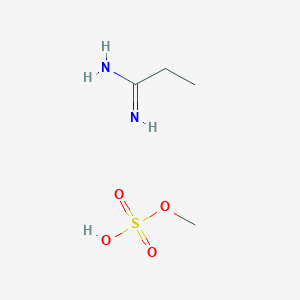
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)

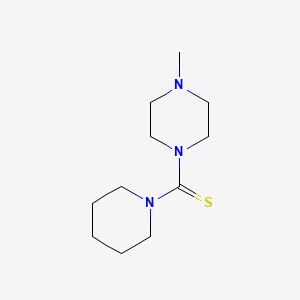

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

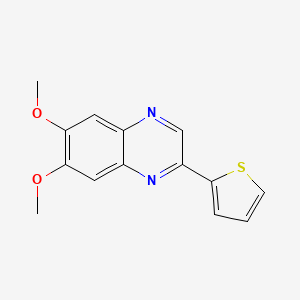
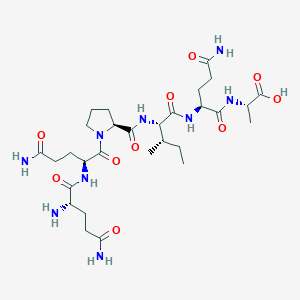

![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
